molecular formula C25H34N2 B11134441 1-hexyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

1-hexyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

Cat. No.: B11134441
M. Wt: 362.5 g/mol
InChI Key: NMFVXAHRUOOKJR-UHFFFAOYSA-N
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Description

1-HEXYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-HEXYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the benzodiazole core followed by the introduction of the hexyl and phenyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification steps is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-HEXYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often used in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products. Substitution reactions may produce a variety of functionalized derivatives.

Scientific Research Applications

1-HEXYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-HEXYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

    1-HEXYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE: shares structural similarities with other benzodiazole derivatives, such as:

Uniqueness

The uniqueness of 1-HEXYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various applications and warrant further investigation.

Properties

Molecular Formula

C25H34N2

Molecular Weight

362.5 g/mol

IUPAC Name

1-hexyl-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole

InChI

InChI=1S/C25H34N2/c1-5-6-7-10-17-27-24-12-9-8-11-23(24)26-25(27)20(4)22-15-13-21(14-16-22)18-19(2)3/h8-9,11-16,19-20H,5-7,10,17-18H2,1-4H3

InChI Key

NMFVXAHRUOOKJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1C(C)C3=CC=C(C=C3)CC(C)C

Origin of Product

United States

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